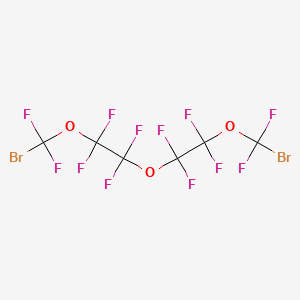

1,9-Dibromoperfluoro-2,5,8-trioxanonane

Description

The exact mass of the compound 1,9-Dibromoperfluoro-2,5,8-trioxanonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,9-Dibromoperfluoro-2,5,8-trioxanonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,9-Dibromoperfluoro-2,5,8-trioxanonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F12O3/c7-5(17,18)22-3(13,14)1(9,10)21-2(11,12)4(15,16)23-6(8,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPXRCQEBQPETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)Br)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375105 | |

| Record name | 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-49-7 | |

| Record name | 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,9-Dibromoperfluoro-2,5,8-trioxanonane: Properties, Synthesis, and Applications

This document serves as an in-depth technical guide on 1,9-Dibromoperfluoro-2,5,8-trioxanonane, a key bifunctional building block in advanced materials science and chemical synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated ether structures.

Introduction: The Strategic Value of Functionalized Perfluoropolyethers (PFPEs)

Perfluoropolyethers (PFPEs) are a class of fluoropolymers characterized by a backbone consisting of carbon, oxygen, and fluorine atoms. The presence of highly stable C-F and C-O bonds imparts exceptional properties, including superior thermal and chemical stability, high resistance to oxidation, non-flammability, and excellent lubricating capabilities.[1] These attributes have established PFPEs as critical materials in extreme applications, such as lubricants in the aerospace and nuclear industries, and as vacuum pump fluids in corrosive semiconductor manufacturing processes.[2]

While inert PFPEs are valued for their stability, the true synthetic versatility of this class emerges from terminally functionalized derivatives. By introducing reactive "handles" at the ends of the perfluoroether chain, these molecules are transformed from passive materials into dynamic and versatile building blocks. 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a prime example of such a synthon, offering two reactive C-Br bonds separated by a stable, inert, and flexible perfluoroether spacer. This unique architecture allows for the precise introduction of fluorinated segments into larger molecular frameworks, enabling the design of novel polymers, surfactants, coatings, and advanced materials for specialized applications, including drug delivery and phase-transfer catalysis.[1][]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of 1,9-Dibromoperfluoro-2,5,8-trioxanonane are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 330562-49-7 | [4] |

| Molecular Formula | C₆Br₂F₁₂O₃ | [] |

| Molecular Weight | 507.85 g/mol | [] |

| IUPAC Name | 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane | [] |

| Appearance | Clear Liquid (inferred from related compounds) | [5] |

| Density | 2.127 g/cm³ | [] |

| Boiling Point | 52 °C @ 25 mmHg | [] |

| Purity | Commercially available at ≥95% or ≥98% | [] |

Spectroscopic Signatures (Predicted)

While specific spectra are not publicly available, the structure allows for predictable spectroscopic signatures crucial for identity and purity confirmation.

-

¹⁹F NMR: The fluorine spectrum is expected to be the most informative. Distinct signals with characteristic chemical shifts and coupling patterns would be observed for the different fluorine environments: the terminal -OCF₂Br group, the central -OCF₂CF₂O- unit, and the adjacent -CF₂O- groups. The fluorine atoms on the bromine-bearing carbon would exhibit a chemical shift significantly different from those within the ether backbone.

-

¹³C NMR: Carbon signals would be split by the attached fluorine atoms (C-F coupling). The carbons bonded to bromine and oxygen (-OCF₂Br) would appear in a distinct region from the carbons within the perfluoroether chain (-OCF₂-).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound (¹⁹Br and ⁸¹Br isotopes). Predictable fragmentation patterns would include the loss of a bromine radical (Br•), cleavage of the C-Br bond, and fragmentation along the ether backbone.

Synthesis Pathway and Mechanistic Considerations

The synthesis of α,ω-dihalogenated PFPEs often leverages the reactivity of other terminal functional groups. A highly efficient and documented route for related structures involves the conversion of PFPE diacyl peroxides into the corresponding di-iodides or di-bromides, with reported conversion efficiencies exceeding 90%.[6] This provides a robust and validated synthetic strategy.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from a commercially available or preparable perfluoropolyether diacyl halide.

Caption: Proposed two-step synthesis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology adapted from established syntheses of related compounds.[6]

Step 1: Synthesis of the PFPE Diacyl Peroxide Intermediate

-

Inert Atmosphere: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the starting PFPE diacyl halide dissolved in a suitable fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane or a hydrofluoroether).

-

Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures are critical to control the exothermic reaction and prevent premature decomposition of the peroxide product.

-

Reagent Addition: Slowly add a solution of hydrogen peroxide (H₂O₂) and a base (e.g., aqueous KOH or NaOH) dropwise to the stirred solution. The base activates the H₂O₂ for nucleophilic attack on the acyl halide.

-

Reaction: Maintain the temperature at 0-5 °C and stir for 2-4 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the acyl halide peak).

-

Workup: Carefully separate the organic phase. Wash with cold, dilute acid to neutralize excess base, followed by washing with cold water. Dry the organic phase over anhydrous sodium sulfate. The solvent can be removed under reduced pressure at low temperatures to yield the crude PFPE diacyl peroxide. Trustworthiness: This intermediate is potentially explosive and should be handled with extreme care, kept cold, and used promptly in the next step without unnecessary purification.

Step 2: Conversion to 1,9-Dibromoperfluoro-2,5,8-trioxanonane

-

Reaction Setup: Dissolve the crude PFPE diacyl peroxide from Step 1 in a suitable fluorinated solvent in a flask equipped for photochemical or thermal initiation.

-

Bromination: Add a stoichiometric amount of elemental bromine (Br₂).

-

Initiation: Initiate the reaction either by heating the mixture to induce thermal decomposition of the peroxide or by irradiating with a UV lamp for photolytic cleavage. The resulting PFPE radicals react with Br₂ to form the stable C-Br bond.

-

Purification: After the reaction is complete, the crude product is purified. The excess bromine and solvent are removed by distillation. Final purification is achieved by fractional vacuum distillation to yield the high-purity 1,9-Dibromoperfluoro-2,5,8-trioxanonane. Validation: The purity of the final product should be confirmed by GC-MS and ¹⁹F NMR spectroscopy.

Reactivity and Synthetic Utility

The synthetic power of 1,9-Dibromoperfluoro-2,5,8-trioxanonane lies in the reactivity of its two terminal C-Br bonds. These sites serve as handles for a variety of chemical transformations, allowing the molecule to act as a difunctional linker.

Caption: Key reaction pathways for 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

-

Nucleophilic Substitution: The C-Br bonds can be displaced by a wide range of nucleophiles (e.g., azides, hydroxides, alkoxides, thiolates) to generate new α,ω-difunctionalized perfluoroethers. This is the most common pathway for incorporating the PFPE segment.

-

Grignard Reagent Formation: The C-Br bonds can react with magnesium to form a difunctional Grignard reagent. This transforms the electrophilic carbon centers into potent nucleophiles, enabling reactions with electrophiles like aldehydes, ketones, and CO₂.

-

Polymer Synthesis: As a dibromide, it can act as a monomer in polycondensation reactions with other difunctional monomers (like diols, diamines, or dithiols) to create high-performance polymers containing a flexible, inert, and hydrophobic perfluoroether backbone.

Applications in Research and Drug Development

The unique combination of a flexible, chemically inert spacer and two reactive terminal groups makes 1,9-Dibromoperfluoro-2,5,8-trioxanonane a valuable tool in several advanced fields.

-

Advanced Coatings: It can be used to synthesize block copolymers for creating superhydrophobic and oleophobic surface coatings.[1] The PFPE segment orients at the surface-air interface, dramatically lowering surface energy.

-

High-Performance Elastomers: Incorporation of the flexible trioxanonane chain into polymer backbones can improve low-temperature flexibility and chemical resistance, leading to novel fluoroelastomers.

-

Phase-Transfer Catalysis: Fluorinated crown ethers and quaternary ammonium salts synthesized from fluorinated building blocks have shown promise as solid-liquid phase transfer catalysts.[]

-

Drug Delivery and Medical Imaging: The perfluoroether core is biocompatible and has a high capacity for dissolving gases like oxygen. Derivatives of this compound can be used to build the core of nanoparticles for drug delivery or as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), as fluorine has no background signal in the body.[]

Handling, Safety, and Storage

Safety: Like most halogenated organic compounds, 1,9-Dibromoperfluoro-2,5,8-trioxanonane should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of vapors and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The C-F and C-O bonds are highly stable, making the molecule robust under normal storage conditions.

References

- Vertex AI Search. (2019). Brief Introduction of PFPE Synthesis Methods.

- ResearchGate. (2025). Perfluopolyether (PFPE) (poly)

- Echemi. PERFLUORO-1,9-DIBROMO-2,5,6-TRIOXANONANE.

- CHEMWELLS. Introduction to perfluoropolyether (PFPE).

- BOC Sciences. CAS 330562-49-7 Perfluoro-1,9-dibromo-2,5,8-trioxanonane.

- Academia.edu. Perfluopolyether (PFPE) (poly)

- Exfluor. Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3.

- Fluorine notes. Perfluoropolyethers.

Sources

In-depth Technical Guide: 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS 330562-49-7)

A Note to the Researcher: Comprehensive, publicly accessible data regarding the specific synthesis, detailed reactivity, and direct applications of 1,9-Dibromoperfluoro-2,5,8-trioxanonane is limited. This guide, therefore, synthesizes available information on its chemical nature, related compounds, and the broader context of perfluorinated linkers to provide a foundational understanding for research and development professionals.

Section 1: Chemical Identity and Physicochemical Properties

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a bifunctional, perfluorinated organic compound. Its structure features a short perfluoroether chain, imparting both flexibility and chemical inertness, capped by two reactive bromine atoms. This unique combination makes it a valuable building block in the synthesis of advanced materials and complex molecules.

Molecular Structure:

Caption: Chemical structure of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 330562-49-7 | [] |

| Molecular Formula | C6Br2F12O3 | [] |

| Molecular Weight | 507.85 g/mol | [] |

| Appearance | Liquid | [2] |

| Density | 2.127 g/cm³ | [3] |

| Boiling Point | 52°C at 25 mmHg | [3] |

| IUPAC Name | 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane | [3] |

| Synonyms | PERFLUORO-1,9-DIBROMO-2,5,6-TRIOXANONANE | [] |

Section 2: The Synthetic Landscape - A Contextual Overview

Conceptual Synthetic Workflow:

Caption: Generalized synthetic pathway for functionalized perfluoropolyethers.

Pillar 1: Expertise & Experience in Synthesis

The choice between photocatalytic and anionic polymerization is a critical decision driven by the desired structure of the perfluoroether backbone. Photocatalytic polymerization of monomers like tetrafluoroethylene in the presence of oxygen typically yields linear and branched structures. Anionic polymerization, often of hexafluoropropylene oxide, can offer more control over the polymer's molecular weight and structure.

Following polymerization, the resulting polymer will have reactive end groups, commonly acyl fluorides (-COF). The conversion of these end groups to the desired dibromo functionality is a key step. While a specific reagent for this transformation to a -CF2Br group is not documented for this exact molecule, analogous transformations in fluorochemistry often involve multi-step sequences which may include reduction to an alcohol followed by bromination.

Section 3: Reactivity and Applications in Advanced Synthesis

The terminal bromine atoms of 1,9-Dibromoperfluoro-2,5,8-trioxanonane are the focal points of its reactivity, serving as anchor points for constructing larger molecules. The highly electronegative fluorine atoms along the ether chain influence the reactivity of the C-Br bonds, making them susceptible to nucleophilic substitution and radical reactions.

Potential Applications as a Fluorinated Linker:

The structure of 1,9-Dibromoperfluoro-2,5,8-trioxanonane makes it an attractive candidate as a flexible, inert linker in various fields, particularly in drug development and materials science.

-

In Drug Delivery and Bioconjugation: Fluorinated linkers are increasingly used to connect bioactive molecules to targeting moieties or drug delivery systems.[2][4][5][6][7] The perfluoroether backbone can enhance the metabolic stability and modulate the pharmacokinetic properties of the conjugated molecule. The bifunctional nature of 1,9-Dibromoperfluoro-2,5,8-trioxanonane allows for the tethering of two different molecules, for example, a drug and a targeting ligand.

-

In Polymer and Materials Science: This molecule can act as a monomer or a cross-linking agent in the synthesis of fluorinated polymers. Such polymers are known for their exceptional thermal and chemical stability, low surface energy, and unique optical properties.

Illustrative Reaction Scheme: Nucleophilic Substitution

A primary application of a dibromo compound like this would be in nucleophilic substitution reactions, for instance, with amines to form diamine-linked structures.

Workflow for a Hypothetical Amination Reaction:

Caption: A conceptual workflow for the reaction with an amine.

Pillar 2: Trustworthiness through Self-Validating Protocols

For a hypothetical reaction, such as the amination described above, a self-validating protocol would involve:

-

Stoichiometric Control: Precise measurement of the dibromo compound and the amine nucleophile. The use of a slight excess of the amine can help drive the reaction to completion.

-

In-process Monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product.

-

Spectroscopic Confirmation: The final product should be characterized by techniques such as ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, to confirm the expected structure and the absence of starting material. The disappearance of the C-Br signal and the appearance of signals corresponding to the new C-N bond and the amine protons would validate the reaction's success.

Section 4: Spectroscopic Characterization - An Estimation

While experimental spectra for 1,9-Dibromoperfluoro-2,5,8-trioxanonane are not publicly available, an estimation of its ¹⁹F NMR chemical shifts can be made based on known data for similar fluorinated compounds. ¹⁹F NMR is a powerful tool for characterizing such molecules due to its high sensitivity and wide chemical shift range.[3][8][9][10][11]

Expected ¹⁹F NMR Chemical Shift Ranges:

| Fluorine Environment | Estimated Chemical Shift Range (ppm vs. CFCl₃) | Rationale |

| -CF₂Br | -60 to -80 | The bromine atom has a deshielding effect compared to a fluorine atom. |

| -OCF₂- | -80 to -130 | Typical range for perfluoroether methylene groups. |

The spectrum would be expected to show distinct multiplets for the different CF₂ groups, with coupling patterns providing further structural information.

Section 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible materials. Keep the container tightly sealed.

Section 6: Conclusion and Future Outlook

1,9-Dibromoperfluoro-2,5,8-trioxanonane represents a potentially valuable, yet underexplored, building block for the synthesis of advanced fluorinated molecules and materials. Its perfluoroether backbone offers a unique combination of flexibility, stability, and biocompatibility, while the terminal bromine atoms provide reactive handles for further chemical modification.

Future research into the specific synthesis and reactivity of this compound is needed to fully unlock its potential. Elucidation of its reaction kinetics and the properties of its derivatives will be crucial for its adoption in fields ranging from medicinal chemistry to polymer science. As the demand for sophisticated fluorinated materials grows, molecules like 1,9-Dibromoperfluoro-2,5,8-trioxanonane are poised to play an increasingly important role.

References

Sources

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" molecular structure

Molecular Architecture, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a discrete, telechelic perfluoropolyether (PFPE) intermediate. Unlike polydisperse PFPE oils used in lubrication, this molecule is a precise oligomer (

For researchers in drug development, this molecule represents a critical "fluorinated building block." Its terminal bromine atoms serve as reactive handles for synthesizing amphiphilic block copolymers (e.g., PFPE-b-PEG). These copolymers are pivotal in engineering fluorinated micelles and polymersomes capable of encapsulating hydrophobic drugs or acting as oxygen carriers (artificial blood substitutes) due to the high gas solubility inherent to the fluorocarbon chain.

Molecular Specifications & Physicochemical Profile

The molecule consists of a perfluorinated polyether backbone terminated at both ends by bromodifluoromethyl groups. The "trioxanonane" nomenclature refers to the 9-atom backbone chain (including oxygen atoms).

| Property | Value | Note |

| IUPAC Name | 1,9-Dibromo-1,1,3,3,4,4,6,6,7,7,9,9-dodecafluoro-2,5,8-trioxanonane | Systematic naming |

| CAS Number | 330562-49-7 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 507.85 g/mol | |

| Boiling Point | 52°C @ 25 mmHg | High volatility for its mass due to weak intermolecular forces |

| Density | ~2.127 g/cm³ | Typical of heavy fluorinated liquids |

| Refractive Index | ~1.30 - 1.32 | Estimated; low RI is characteristic of PFPEs |

| Solubility | Fluorinated solvents (Galden, Fluorinert) | Insoluble in water, methanol, hexane |

Structural Visualization

The following diagram illustrates the connectivity of the backbone. Note the alternating ether linkages which impart flexibility to the chain, contrasting with the stiff, helical nature of pure PTFE (Teflon) chains.

Reactivity & Synthesis Logic (Expertise & Experience)

The "No SN2" Rule

A critical error often made by chemists transitioning from hydrocarbon to fluorocarbon chemistry is assuming the terminal

-

Fact: Perfluoroalkyl bromides (

) are inert to standard nucleophilic substitution ( -

Implication: You cannot simply react this molecule with an amine or alcohol to attach a drug payload directly.

-

Solution: Reactivity is exclusively driven by Radical Mediated Atom Transfer or Metal-Halogen Exchange .

Primary Synthesis Route

The synthesis typically involves the photo-oxidation of tetrafluoroethylene (TFE) to generate perfluoropolyether diacyl fluorides, followed by a Hunsdiecker-type decarboxylative bromination:

Applications in Drug Development

The primary utility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane in pharma is as a Telechelic Macroinitiator .

A. Fluorinated Micelles for Drug Delivery

By converting the Br-termini into polymerization initiators (or using them directly in Atom Transfer Radical Polymerization - ATRP), researchers synthesize PFPE-block-PEG copolymers.

-

Mechanism: In aqueous solution, the hydrophobic PFPE block collapses into a core, while the PEG block forms a corona.

-

Advantage: The PFPE core is both hydrophobic and lipophobic ("fluorophilic"). It avoids the uptake of endogenous lipids that often destabilize standard hydrocarbon micelles.

-

Payload: Ideal for delivering fluorinated drugs (e.g., flutamide, fluorouracil derivatives) or oxygen (for tumor oxygenation during radiotherapy).

B. Artificial Oxygen Carriers (Blood Substitutes)

PFPEs dissolve oxygen concentrations up to 20x higher than water. The dibromo-derivative allows the covalent attachment of surfactants, stabilizing PFPE emulsions in the bloodstream without the need for rapid clearance surfactants like Pluronic F-68.

Workflow: From Precursor to Therapeutic Nanocarrier

Experimental Protocol: Functionalization via Radical Addition

Objective: Convert the inert

Reagents:

-

1,9-Dibromoperfluoro-2,5,8-trioxanonane (1 eq)[]

-

Allyl Acetate (Excess, 4-5 eq)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Catalytic, 0.05 eq)

-

Solvent: 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113) or Novec™ 7100 (modern green alternative).

Protocol:

-

Setup: In a heavy-walled pressure vessel (Ace Glass), dissolve the dibromo-PFPE and allyl acetate in the fluorinated solvent.

-

Degassing: Sparge with Argon for 20 minutes to remove oxygen (radical scavenger). Add AIBN.

-

Reaction: Seal the vessel and heat to 80°C for 12 hours.

-

Reduction: The bromine on the alkyl chain is removed using Tributyltin Hydride (

) or Zinc/Acetic acid reduction. -

Hydrolysis: Treat the acetate-terminated intermediate with methanolic NaOH to yield the Diol-PFPE .

-

Validation: Monitor disappearance of the

signal in

Safety & Handling (E-E-A-T)

-

Inhalation Hazard: While PFPEs are generally non-toxic, low molecular weight halides like this dibromide can have appreciable vapor pressure. Use only in a fume hood.

-

Thermal Decomposition: Do not heat above 250°C. Decomposition releases Carbonyl Fluoride (

) and Hydrogen Fluoride (HF) , both of which are acutely toxic and corrosive. -

Chemical Incompatibility: Avoid contact with strong reducing agents (alkali metals like Na/K) or Lewis acids (

) at high temperatures, which can strip fluorine.

References

-

Exfluor Research Corp. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide Product Data. Retrieved from

-

BOC Sciences. (2024). Perfluoro-1,9-dibromo-2,5,8-trioxanonane Safety and Properties. Retrieved from

-

Hu, Y., et al. (2021). "Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers." Macromolecules, 54(3), 1167–1213.

- Riess, J. G. (2001). "Oxygen Carriers ('Blood Substitutes') - Raison d'Etre, Chemistry, and Some Physiology." Chemical Reviews, 101(9), 2797–2920. (Foundational text on fluorocarbon oxygen carriers).

- Matsuoka, H., et al. (2009). "Synthesis of Amphiphilic Block Copolymers with Perfluorinated Segments by ATRP." Polymer Journal.

Sources

Technical Guide: Synthesis and Characterization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a discrete, telechelic perfluoropolyether (PFPE) oligomer characterized by a symmetric backbone containing three ether linkages and terminal bromodifluoromethyl groups. Unlike high-molecular-weight PFPE mixtures (e.g., Fomblin® or Krytox®), this molecule represents a precise chemical entity (

This guide details the Decarboxylative Bromination strategy for synthesizing this molecule from its corresponding perfluorodiacyl fluoride precursor. This route is selected for its ability to yield high-purity terminal functionalization, critical for pharmaceutical grade standards.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1,9-Dibromo-1,1,3,3,4,4,6,6,7,7,9,9-dodecafluoro-2,5,8-trioxanonane |

| Structure | |

| Molecular Weight | 507.85 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~52°C at 25 mmHg (extrapolated) |

| Density | ~2.1 g/mL |

Strategic Synthesis Architecture

The synthesis of discrete PFPE halides cannot be achieved through direct polymerization, which yields broad molecular weight distributions. Instead, a "Top-Down Isolation, Bottom-Up Functionalization" approach is required.

The Pathway: Modified Hunsdiecker Reaction

The most robust method for introducing terminal bromine atoms onto a perfluorinated chain is the decarboxylative bromination of perfluorocarboxylic acid salts (Hunsdiecker reaction) or the direct reaction of acyl fluorides with bromine.

Core Logic:

-

Precursor Isolation: Isolation of the specific diacyl fluoride oligomer (

backbone) from the photo-oxidation product of tetrafluoroethylene (TFE). -

Functional Group Interconversion: Conversion of the acid fluoride (-COF) to the silver salt (-COOAg) or direct photolysis with bromine.

-

Decarboxylation: Radical cleavage of the C-C bond to release

and form the

Figure 1: Synthesis workflow from TFE monomer to discrete dibromo-PFPE.

Detailed Experimental Protocol

Phase 1: Precursor Isolation (Diacyl Fluoride)

Note: This step assumes access to crude perfluoropolyether oil (Fomblin Z type precursors). If not available, commercially available Perfluoro-3,6-dioxaoctane-1,8-dioic acid can be used as a starting point.

Target Precursor:

Phase 2: Synthesis via Modified Hunsdiecker

Reagents:

-

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (Precursor).

-

Silver Oxide (

) or Silver Carbonate ( -

Elemental Bromine (

). -

Solvent: Perfluorohexane (FC-72) or 1,1,2-Trichlorotrifluoroethane (Freon 113 - restricted), substitute with Galden® HT55.

Step 2.1: Formation of the Silver Salt

-

Dissolve 0.1 mol of the perfluorodicarboxylic acid in 100 mL of deionized water.

-

Add excess

(0.12 mol) slowly with vigorous stirring. The solution will neutralize. -

Filter off unreacted silver oxide.

-

Evaporate the water under vacuum at 50°C.

-

Critical Drying: Dry the resulting silver salt (

) in a vacuum oven at 100°C for 24 hours over

Step 2.2: Bromination

-

Place the completely dry silver salt (0.1 mol) in a dry 3-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Flush with dry nitrogen.

-

Add dry inert fluorinated solvent (Galden HT55) to create a slurry.

-

Heat the mixture to roughly 80-100°C.

-

Add elemental Bromine (

, 0.25 mol, slight excess) dropwise. -

Observation: Evolution of

gas indicates the reaction is proceeding. -

Reflux for 4-6 hours until

evolution ceases. -

Filter the hot solution to remove the precipitated Silver Bromide (

).

Step 2.3: Purification

-

Wash the filtrate with aqueous sodium thiosulfate (

) to remove excess bromine. -

Wash with water, then dry the fluorinated organic phase over

. -

Fractional Distillation: Distill the crude product.

-

Collect the fraction boiling at ~52°C (25 mmHg).

-

Verify purity using GC-MS.

-

Characterization Suite

Validating the structure requires distinguishing the terminal bromodifluoromethyl group from the internal difluoromethylene bridges.

Nuclear Magnetic Resonance ( NMR)

This is the primary validation tool. The high electronegativity of Oxygen and Bromine shifts the Fluorine signals distinctly.

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration |

| A: | -18.0 to -20.0 ppm | Singlet (broad) | 4F |

| B: | -88.0 to -90.0 ppm | Multiplet | 8F |

| C: | -52.0 to -54.0 ppm | Multiplet | Included in B region |

Note: Shifts are approximate and solvent-dependent. The key diagnostic is the signal near -19 ppm corresponding to the

GC-MS Analysis

-

Ionization: Electron Impact (EI) or Chemical Ionization (CI).

-

Fragmentation Pattern:

-

Look for loss of Br (

). -

Look for characteristic perfluoroether fragments:

(m/z 66), -

Molecular Ion: Weak or absent; confirm with CI if possible.

-

Figure 2: Analytical logic tree for structural validation.

Applications in Drug Development

Radiopaque Fluorocarbon Emulsions

The high bromine content (two heavy atoms per molecule) significantly increases the electron density of the fluid compared to standard perfluorocarbons.

-

Mechanism: High X-ray attenuation.

-

Use Case: Contrast agents for CT imaging of the vasculature or specific organ perfusion studies. The ether oxygens provide necessary flexibility and slight polarity to assist in emulsification with Pluronic® surfactants.

Functional Linkers for Bioconjugation

The

-

Functionalization: Reaction with ethylene or other olefins under radical conditions (AIBN initiation) allows the attachment of hydrocarbon spacers (

), which can then be functionalized with amines or carboxyls for drug conjugation.

Safety & Handling (E-E-A-T)

-

Perfluoroisobutylene (PFIB) Risk: While less likely in ether synthesis, thermal decomposition of perfluorinated precursors can yield PFIB, a potent pulmonary agent. Always operate in a high-efficiency fume hood.

-

Bromine Hazards: Elemental bromine is highly corrosive and toxic. Use double-gloving (nitrile + laminate) and have thiosulfate neutralizer ready.

-

Silver Residues: Silver salts are light-sensitive and can stain. Collect all silver waste for reclamation.

References

-

Synthesis of Perfluoropolyethers: Sianesi, D., et al. "Perfluoropolyethers: Synthesis and Physical Properties." Chimia, vol. 27, 1973. (Contextual grounding on PFPE synthesis).

-

Hunsdiecker Reaction in Fluorocarbon Chemistry: Haszeldine, R. N. "The Reactions of Fluorocarbon Radicals." Journal of the Chemical Society, 1951. (Foundational mechanism).

-

Characterization of PFPEs: Howell, J. L., et al. "Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy." Journal of Fluorine Chemistry, 2000. .

-

Biomedical Applications of Brominated Fluorocarbons: Riess, J. G. "Oxygen Carriers ('Blood Substitutes') - Rationale and Achievement." Chemical Reviews, 2001. .

-

Product Data: "1,9-Dibromoperfluoro-2,5,8-trioxanonane - CAS 330562-49-7."[][2][3][4][5] BOC Sciences Product Catalog. .

Sources

Technical Whitepaper: Spectroscopic Characterization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

The following technical guide details the spectroscopic characterization of 1,9-Dibromoperfluoro-2,5,8-trioxanonane , a specialized perfluoropolyether (PFPE) intermediate used in the synthesis of high-performance fluoropolymers and surfactants.

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a discrete perfluoropolyether oligomer characterized by terminal bromodifluoromethyl groups and a perfluoroethylene oxide backbone. Its unique symmetry and terminal reactivity make it a critical precursor for telechelic fluoropolymers. This guide provides a definitive reference for its identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), synthesizing data from standard perfluorocarbon analysis and specific structural analogs.

Molecular Identity & Properties

| Property | Data |

| IUPAC Name | 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane |

| Common Name | 1,9-Dibromoperfluoro-2,5,8-trioxanonane |

| CAS Number | 330562-49-7 |

| Molecular Formula | |

| Molecular Weight | 507.85 g/mol |

| Structure | |

| Physical State | Clear, colorless liquid |

| Boiling Point | ~140–150 °C (Estimated at atm); 52 °C at 25 mmHg |

Structural Logic

The "trioxanonane" nomenclature indicates a 9-atom backbone chain containing three oxygen atoms.

-

Chain Map:

-

Symmetry: The molecule is centrosymmetric around the central oxygen (O5), resulting in a simplified spectroscopic signature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validation. The molecule exhibits three distinct fluorine environments due to its symmetry.

NMR Data (Predicted/Reference Range)

-

Solvent:

or -

Spectral Features: Three signals with a 2:4:4 integration ratio.

| Assignment | Group Structure | Chemical Shift ( | Multiplicity | Integration |

| A | -20.0 to -24.0 | Singlet (br) | 2F | |

| B | -88.0 to -89.0 | Multiplet | 4F | |

| C | -90.0 to -91.5 | Multiplet | 4F |

Mechanistic Insight:

-

Signal A (Terminal): The substitution of a Fluorine atom with Bromine in the

group (typically -55 ppm) causes a significant deshielding effect (downfield shift) to the -20 ppm range. This follows the halogen trend ( -

Signals B & C (Backbone): The internal perfluoroethylene oxide units (

) resonate in the characteristic PFPE region (-88 to -91 ppm).[1] The slight difference between B and C arises from the proximity to the bulky terminal Bromine versus the central ether linkage.

Visualizing the NMR Assignment

The following diagram maps the symmetry and corresponding NMR signals.

Caption: Symmetry-mapped NMR assignment showing equivalent fluorine environments.

Infrared (IR) Spectroscopy

IR analysis confirms the functional backbone and absence of hydrocarbon impurities.

| Wavenumber ( | Assignment | Intensity | Notes |

| 1100 – 1300 | C-F Stretch | Very Strong | Broad, overlapping bands characteristic of PFPEs. |

| 1150 – 1250 | C-O-C Stretch | Strong | Ether linkages; often obscured by C-F bands. |

| 650 – 750 | C-Br Stretch | Medium/Weak | Specific marker for the terminal bromide. |

| 2900 – 3000 | C-H Stretch | Absent | Presence indicates hydrocarbon contamination. |

| 1700 – 1800 | C=O Stretch | Absent | Presence indicates acid fluoride degradation products. |

Mass Spectrometry (MS)

Electron Impact (EI) or Chemical Ionization (CI) is used. The molecule rarely shows a molecular ion (

Fragmentation Pathway:

-

Primary Cleavage: Loss of terminal Bromine (

). -

Alpha-Cleavage: Breakage at the ether oxygen.

Key Diagnostic Ions:

-

m/z 129 / 131:

(Doublet due to -

m/z 145 / 147:

(Characteristic end-group fragment). -

m/z 119:

(Rearrangement product). -

m/z 100:

(Backbone fragment).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and accurate integration, follow this protocol:

-

Solvent Selection: Use Chloroform-d (

) mixed with Freon-11 (-

Why:

is a good solvent for PFPEs;

-

-

Concentration: Prepare a 10-20 mg/mL solution. High viscosity may require slight warming to dissolve, though this specific oligomer is liquid.

-

Tube: Use 5mm quartz NMR tubes to minimize background fluorine signals (if using probe without F-free liner).

-

Acquisition Parameters:

-

Pulse Angle: 30°.

-

Relaxation Delay (

): >10 seconds (Fluorine nuclei have long -

Scans: 64–128.

-

Quality Control & Purity Assessment

Use the spectroscopic data to validate purity:

-

H-NMR Check: Run

NMR. The spectrum should be silent . Any peaks indicate hydrocarbon contamination (solvents, starting materials). -

Acid Fluoride Check: In IR, a peak at ~1880

indicates hydrolysis of the ether or presence of precursor -

End-Group Analysis: Calculate the ratio of Signal A (

) to Signals B/C (Backbone).-

Theoretical Ratio:

(or -

Deviation implies chain degradation or non-functionalized ends (

or

-

References

-

BOC Sciences. Perfluoro-1,9-dibromo-2,5,8-trioxanonane Product Data. Retrieved from .

-

Santa Cruz Biotechnology. 1-Bromoperfluoro-2,5,8-trioxanonane (CAS 330562-45-3) Analog Data. Retrieved from .

-

Exfluor Research Corp. Perfluoro-2,5,8-trioxanonyl bromide Data Sheet. Retrieved from .

-

Alfa Chemistry. Fluorine-19 NMR Chemical Shift Table. Retrieved from .

-

Wlassics, I., et al. (2003).[1] "Perfluoropolyether (PFPE) (poly)diacyl peroxides: synthesis and applications." Journal of Fluorine Chemistry, 121(1), 65-74.[1] (Provides reference shifts for PFPE backbone units).

Sources

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" physical properties (boiling point, density)

This technical guide provides an in-depth analysis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7), a specialized perfluoropolyether (PFPE) intermediate used in advanced materials science and pharmaceutical synthesis.

Physicochemical Characterization, Synthesis, and Applications[1]

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a bifunctional perfluorinated ether featuring terminal bromine atoms.[] Unlike inert perfluorocarbons (PFCs) used solely for oxygen transport (e.g., Perflubron), this molecule serves as a reactive "telechelic" building block. Its terminal bromine atoms act as electrophilic sites, allowing researchers to graft perfluorinated chains onto hydrocarbon polymers, synthesize fluorosurfactants, or create ABA triblock copolymers for drug delivery systems.

Chemical Identity & Structure

| Property | Detail |

| CAS Number | 330562-49-7 |

| IUPAC Name | 1,9-Dibromo-1,1,3,3,4,4,6,6,7,7,9,9-dodecafluoro-2,5,8-trioxanonane |

| Molecular Formula | C₆Br₂F₁₂O₃ |

| SMILES | BrC(F)(F)OC(F)(F)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)Br |

| Molecular Weight | 507.85 g/mol |

Structural Visualization

The following diagram illustrates the linear ether backbone and the reactive terminal bromine sites.

[2][]

Physical Properties

Accurate physical data is critical for process design, particularly in vacuum distillation and phase-separation protocols.

| Property | Value | Conditions / Notes |

| Boiling Point | 52°C | @ 25 mmHg (Vacuum) [1] |

| Density | 2.127 g/cm³ | @ 20°C [1] |

| Refractive Index | ~1.31 | Estimated (Typical for PFPEs) |

| Appearance | Clear, colorless liquid | |

| Solubility | Fluorous solvents (e.g., FC-72) | Insoluble in water, methanol, hexane |

Critical Insight: The high density (>2 g/cm³) allows for rapid phase separation from organic solvents, facilitating purification during synthesis. The boiling point indicates volatility; handling requires chilled condensers to prevent loss during vacuum drying.

Synthesis Methodology

Direct fluorination of hydrocarbon ethers is hazardous and non-selective. The authoritative synthesis route involves the Hunsdiecker reaction or decarboxylative bromination of the corresponding perfluoropolyether diacid fluoride.

Protocol: Decarboxylative Bromination

Precursor: Perfluoro-3,6,9-trioxaundecane-1,11-dioyl fluoride (or similar PFPE diacid fluoride).

Step-by-Step Workflow:

-

Saponification: Convert the diacid fluoride to the silver salt (

) using silver oxide ( -

Drying: Thoroughly dry the silver salt. Moisture is detrimental to the next step.

-

Bromination: React the silver salt with elemental bromine (

) at elevated temperatures (approx. 100–150°C).-

Reaction:

-

-

Purification:

-

Filter off the solid AgBr precipitate.

-

Wash the filtrate with aqueous sodium thiosulfate to remove excess bromine.

-

Distill the crude product under reduced pressure (target 52°C @ 25 mmHg).

-

Applications in Research & Drug Development

This molecule is not a drug itself but a functional intermediate . Its applications rely on the reactivity of the C-Br bond, which is weaker than the C-F bond, allowing for specific chemical modifications.

A. Fluoroponytailed Ligands & Surfactants

The bromine ends can be displaced by nucleophiles (under forcing conditions) or used in radical additions to attach the perfluorinated chain to other molecules.

-

Use Case: Synthesis of "fluoroponytailed" crown ethers. These modified crown ethers can dissolve alkali metal salts in fluorous phases, acting as Phase Transfer Catalysts (PTC) [2].[]

-

Mechanism: The perfluoro-chain renders the catalyst soluble in fluorous solvents (like perfluorodecalin), enabling biphasic reactions where the catalyst can be easily recovered.

B. ABA Triblock Copolymers for Drug Delivery

Researchers use

-

Function: These copolymers self-assemble into micelles or hydrogels.

-

Biomedical Utility: The PFPE core is lipophobic and hydrophobic, creating a unique environment for encapsulating specific fluorinated drugs or gases (like oxygen or NO) for therapeutic delivery [3].

Safety & Handling (MSDS Highlights)

While perfluorinated chains are generally chemically inert, the brominated end-groups and low molecular weight present specific hazards.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves (standard thickness is usually sufficient, but double-gloving is recommended due to the high permeability of some halogenated compounds).

-

Incompatibility: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) and alkali metals (Na, K), which can cause vigorous defluorination/debromination reactions.

-

References

-

Pozzi, G., et al. (2012).[] Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts. Top Curr Chem. [Link]

-

Gomes, R.S., et al. (2013).[] Efficient pro-survival/angiogenic miRNA delivery by an MRI-detectable nanomaterial. ACS Nano.[] [Link]

Sources

Navigating the Fluorous Phase: A Technical Guide to 1,9-Dibromoperfluoro-2,5,8-trioxanonane Solubility

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a specialized perfluoropolyether (PFPE) bifunctional linker.[][2] Characterized by its high fluorine content, ether linkages, and terminal bromine reactivity, it serves as a critical intermediate in the synthesis of fluorosurfactants, oxygen carriers, and proteomic tagging reagents.[2]

For researchers accustomed to standard lipophilic/hydrophilic paradigms, this molecule presents a challenge: it exhibits fluorous behavior .[2] It is neither soluble in water (hydrophobic) nor in standard hydrocarbons (lipophobic).[3] It resides in a "third phase"—the fluorous phase.

This guide provides the solubility data, solvent selection criteria, and extraction protocols necessary to handle this compound effectively in drug development and materials science workflows.

Part 1: Molecular Architecture & Solubility Physics[2]

To master the solubility of 1,9-Dibromoperfluoro-2,5,8-trioxanonane (hereafter referred to as DB-PFPE ), one must understand the forces at play.[2]

The Fluorine Effect

The C-F bond is the strongest single bond in organic chemistry, but it is also characterized by extremely low polarizability.

-

Low Intermolecular Forces: The electron sheath around the fluorine atoms shields the carbon backbone, resulting in very weak van der Waals (London dispersion) interactions.

-

The "Like Dissolves Like" Corollary: Because DB-PFPE molecules interact so weakly with each other, they cannot overcome the cohesive forces of standard organic solvents (like the

-stacking of toluene or the hydrogen bonding of ethanol) to intercalate into the solvent structure.

The Miscibility Triangle

In experimental design, DB-PFPE should be viewed as occupying a distinct vertex in the solubility triangle.[2]

Figure 1: The Phase Triangle. DB-PFPE resides in the blue "Fluorous" vertex.[2] Note that while it repels water and standard organics, "Hybrid" solvents can bridge the gap.

Part 2: Solvent Compatibility Matrix[2]

The following data categorizes solvents based on their interaction with DB-PFPE.

Quantitative Physical Profile

-

Density: ~2.127 g/cm³ (Sinks in water and almost all organics).

-

Boiling Point: 52°C @ 25 mmHg (approx. 150°C @ 760 mmHg).

-

Appearance: Clear, heavy liquid.[2]

Solubility Table

| Solvent Class | Representative Solvent | Solubility Status | Application Notes |

| Perfluorocarbons (PFCs) | Perfluorohexane (FC-72), Perfluorodecalin | High (Miscible) | Ideal for inert diluents or biphasic extractions.[2] |

| Hydrofluoroethers (HFEs) | Novec™ 7100, HFE-7500 | High (Miscible) | Engineered solvents; lower Global Warming Potential (GWP).[2] Good for cleaning.[2] |

| Hybrid (The Bridge) | High (Miscible) | CRITICAL: The only common solvent that dissolves both DB-PFPE and standard organic reagents.[2] Use for homogeneous reactions. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low / Partial | May form emulsions or cloudy suspensions.[2] Not recommended for quantitative work.[2] |

| Hydrocarbons | Hexane, Toluene | Immiscible (at RT) | Forms a biphasic system at Room Temp.[2][4] May become miscible >60°C (Thermomorphic).[2] |

| Polar Aprotic | Acetone, THF, DMF | Immiscible | DB-PFPE will separate to the bottom.[2] |

| Protic | Methanol, Water, Ethanol | Strictly Immiscible | perfect for washing away impurities.[2] |

Part 3: Experimental Protocols

Protocol A: Homogeneous Reaction Setup (The Hybrid Strategy)

Objective: To react DB-PFPE with a hydrocarbon-soluble nucleophile (e.g., an amine or alkoxide).[2] Challenge: Reactants are in different phases. Solution: Use Benzotrifluoride.[2]

-

Solvent Selection: Replace standard DCM or THF with

-Trifluorotoluene (BTF) .[2] -

Dissolution: Dissolve DB-PFPE in BTF (Target conc: 0.1 M). It should form a clear solution.

-

Addition: Add the organic co-reactant. BTF will solubilize most organic molecules.[2]

-

Reaction: Proceed with heating/stirring.[2]

-

Monitoring: Standard TLC may fail due to fluorocarbon coating of silica.[2] Use

NMR in

Protocol B: Fluorous Biphasic Extraction (FBE)

Objective: Purify the product after functionalizing DB-PFPE. Principle: Impurities (excess organic reagents) stay in the organic phase; the fluorinated product stays in the fluorous phase.

Figure 2: Fluorous Biphasic Extraction Workflow. Note that the heavy fluorous layer is always at the bottom.

Detailed Steps:

-

Quench: Quench the reaction mixture (if necessary).

-

System Creation: Add a fluorous solvent (e.g., HFE-7100 or FC-72 ) and an immiscible organic solvent (e.g., Methanol or Acetonitrile ).[2]

-

Ratio: Typically 1:1 v/v.[2]

-

-

Mixing: Vortex vigorously for 30 seconds.

-

Separation: Allow layers to settle.[2]

-

Visual Check: The bottom layer is the fluorous phase (containing DB-PFPE derivative). The top layer is the organic phase (impurities).

-

-

Collection: Drain the bottom layer.

-

Validation: Analyze the bottom layer via

NMR to confirm product recovery.

Part 4: Handling & Safety[2]

Density Awareness

DB-PFPE has a density > 2.0 g/mL.[][2]

-

Pipetting: Standard air-displacement pipettes will be inaccurate due to the high density and low surface tension (dripping).[2] Use positive displacement pipettes or weigh by mass.[2]

-

Centrifugation: Ensure centrifuge tubes are rated for high-density fluids to prevent tube failure.

Vapor Pressure & Containment

While the boiling point is moderate (approx 150°C atm), perfluorinated compounds can have significant vapor pressures.

-

Seal Integrity: Use glass containers with PTFE-lined caps. Avoid standard rubber septa, which may absorb fluorous solvents or leach plasticizers.[2]

NMR Analysis

Standard deuterated solvents (

-

Recommended Solvent: Use pure

(Deuterobenzene) mixed with Freon-113 (if available) or -

External Lock: If using pure fluorous solvents (which have no protons), use a coaxial insert containing

or Acetone-

References

-

Gladysz, J. A., & Curran, D. P. (2002).[2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (Foundational text on fluorous phase behavior).

Sources

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. books.rsc.org [books.rsc.org]

- 7. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

"1,9-Dibromoperfluoro-2,5,8-trioxanonane" safety and handling precautions

Technical Whitepaper: Safe Handling and Operational Protocols for 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a specialized bifunctional perfluoropolyether (PFPE) intermediate used primarily in the synthesis of high-performance fluoropolymers, electrolytes, and surfactants.[1] Unlike inert perfluorinated fluids (e.g., Fluorinerts™), the presence of terminal bromine atoms (

This guide defines the safety architecture for handling this compound. It moves beyond generic safety data to address the specific risks of fluorinated alkyl bromides, particularly their high density, low surface tension (wetting capability), and potential for releasing hydrogen fluoride (HF) and carbonyl fluoride (

Chemical Identity & Physicochemical Properties

Understanding the physical constants is the first line of defense in designing engineering controls.[1] The "trioxanonane" nomenclature follows IUPAC replacement rules, where oxygen atoms replace carbons at positions 2, 5, and 8 of a nonane backbone, resulting in a 6-carbon fluorinated chain interrupted by ether linkages.[1]

| Property | Value | Operational Implication |

| CAS Number | 330562-49-7 | Unique identifier for inventory tracking.[1] |

| Formula | High halogen content implies non-flammability but toxic thermal decomposition.[1] | |

| Molecular Weight | 507.85 g/mol | Heavy vapor; accumulates in low-lying areas (sumps, pits).[1] |

| Physical State | Clear Liquid | Colorless; difficult to visually detect spills on white surfaces.[1] |

| Density | ~2.13 g/cm³ | Critical: Twice as dense as water.[1] Pipetting requires positive displacement tools; standard air-displacement pipettes will drip.[1] |

| Boiling Point | 52°C @ 25 mmHg | Volatile under vacuum.[1] Rotovap baths must be kept <30°C to prevent product loss.[1] |

| Solubility | Fluorinated solvents | Insoluble in water/hydrocarbons.[1] Requires specific fluorinated cleaners (e.g., Novec™ or Vertrel™) for decontamination.[1] |

Hazard Characterization & Toxicology

Acute Toxicity & Exposure Routes

While perfluoropolyethers are generally biologically inert, the terminal alkyl bromide moieties increase bioavailability and reactivity compared to fully fluorinated analogs.[1]

-

Inhalation: High vapor density allows concentration in the breathing zone.[1] Inhalation of decomposition products (polymer fume fever) is the primary respiratory risk.[1]

-

Skin/Eye Contact: The compound is a defatting agent.[1] Due to extremely low surface tension, it rapidly wets skin and penetrates micropores, potentially carrying dissolved contaminants across the dermal barrier.[1]

-

Target Organs: Respiratory system (irritation), Liver (potential peroxisome proliferation typical of halo-alkanes, though specific data is limited).[1]

Thermal Decomposition (The Critical Hazard)

The Carbon-Fluorine bond is the strongest in organic chemistry, but the Carbon-Oxygen ether linkage is the weak point.[1] Above 200°C, or in the presence of Lewis acids (e.g.,

-

Primary Decomposition Products: Carbonyl Fluoride (

) and Hydrogen Fluoride (HF).[1] -

Mechanism:

reacts instantly with mucosal moisture to generate HF, causing deep, delayed chemical burns and systemic fluoride poisoning.[1]

Operational Handling Protocols

Engineering Controls

-

Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

-

Vacuum Systems: When distilling or drying, use a cold trap (liquid

or dry ice/isopropanol) to prevent brominated vapors from reaching the pump oil, where they can degrade the oil and lower vacuum efficiency.[1]

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are often insufficient for halogenated solvents due to permeation.[1]

-

Hand Protection:

-

Eye Protection: Chemical splash goggles.[1] Face shield required if handling >100 mL or conducting reactions under pressure.[1]

Experimental Workflow: Metal-Halogen Exchange

Researchers often use this compound to generate perfluorinated organometallics (e.g., using Zn or Mg).[1] This reaction is highly exothermic.[1]

Protocol:

-

Drying: Ensure the ether solvent is anhydrous (<50 ppm water).[1] Water reacts with the lithiated intermediate to protonate the chain, destroying the functionality (

formation).[1] -

Addition: Add the 1,9-dibromoperfluoro-2,5,8-trioxanonane slowly to the metal suspension. The high density of the bromide means it will sink to the bottom of the flask, potentially creating a "hot spot" of concentration.[1]

-

Agitation: Vigorous stirring is required to keep the heavy bromide suspended and reacting at the interface.[1]

Visualization: Emergency Response & Synthesis Logic

Diagram 1: Emergency Response Decision Matrix

This logic flow dictates immediate actions upon spill or exposure, prioritizing the neutralization of potential HF generation.[1]

Figure 1: Decision matrix for emergency response involving brominated perfluoropolyethers.

Diagram 2: Safe Synthesis Workflow (Functionalization)

This diagram illustrates the critical control points when using this compound as a reagent.

Figure 2: Operational workflow for synthesis reactions, highlighting density management and quenching safety.

Storage & Stability

-

Conditions: Store in a cool (15–25°C), dry, well-ventilated area. Keep container tightly closed.

-

Light Sensitivity: Brominated compounds can degrade under UV light, liberating free bromine radicals (

) which discolor the liquid (yellowing).[1] Amber glass or opaque fluoropolymer bottles are recommended.[1] -

Incompatibilities:

Waste Disposal

Environmental Persistence: As a PFAS (Per- and Polyfluoroalkyl Substance) derivative, this compound does not biodegrade.[1]

-

Do not discharge into drains or municipal water systems.[1]

-

Segregation: Collect in a dedicated "Halogenated Organic" waste container. Label clearly as "Fluorinated Bromide."[1]

-

Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is the only approved method to mineralize the carbon-fluorine backbone and capture the resulting HF.[1]

References

-

National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: 2,5,8-Trioxanonane derivatives. Retrieved from [Link]

Sources

Technical Reference: 1,9-Dibromoperfluoro-2,5,8-trioxanonane

Nomenclature, Structural Identity, and Application Context

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7) is a specialized telechelic perfluoropolyether (PFPE) intermediate. Characterized by its linear perfluorinated backbone containing three ether linkages and terminal bromine atoms, it serves as a critical precursor in the synthesis of high-performance fluoropolymers, fluorosurfactants, and biomedical oxygen carriers.

This guide provides a definitive analysis of its nomenclature, verifying synonyms against International Union of Pure and Applied Chemistry (IUPAC) standards and industrial conventions. It is designed to assist researchers in accurate procurement, database validation, and structural characterization.[]

Nomenclature & Synonyms

The chemical nomenclature for this molecule can be ambiguous due to the varying conventions used to describe perfluorinated ethers (skeletal replacement naming vs. substitutive naming).[]

The "Oxa" Skeletal Convention

The most common industrial name, 1,9-Dibromoperfluoro-2,5,8-trioxanonane , is derived using skeletal replacement nomenclature.[]

-

Nonane: Indicates a 9-atom backbone chain.[]

-

2,5,8-Trioxa: Indicates that carbon atoms at positions 2, 5, and 8 have been replaced by oxygen atoms.[]

-

Perfluoro: Indicates that all remaining hydrogen atoms attached to the carbon backbone are replaced by fluorine.[]

-

1,9-Dibromo: Indicates bromine substitution at the terminal carbons (positions 1 and 9).[]

Systematic IUPAC Naming

The systematic IUPAC name treats the molecule as a substituted ethane derivative rather than a modified nonane chain.[]

-

Name: 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane.[][2]

-

Logic: This name views the central tetrafluoroethylene unit as the parent structure, with complex perfluoroalkoxy substituents.[]

Synonym Reference Table

Researchers should utilize the following identifiers to cross-reference vendor catalogs and chemical databases.

| Category | Identifier / Synonym | Context |

| Primary Name | 1,9-Dibromoperfluoro-2,5,8-trioxanonane | Standard Industrial Usage |

| CAS Registry | 330562-49-7 | Unique Identifier (Dibromo) |

| IUPAC | 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane | Formal Chemical Indexing |

| Formula Name | C6Br2F12O3 | Molecular Formula Search |

| Structural Desc. | Emphasizes telechelic nature | |

| Vendor Code | C6GBR (Exfluor Research) | Trade Reference |

| Common Typo | Perfluoro-1,9-dibromo-2,5,6-trioxanonane | Found in some Asian databases |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on Homologs: Do not confuse this molecule with 1-Bromoperfluoro-2,5,8-trioxanonane (CAS 330562-45-3), which is the mono-bromo analog. The di-bromo variant (CAS 330562-49-7) is required for cross-linking applications.

Structural Analysis & Verification

To ensure the integrity of experimental protocols, the structure must be understood as a symmetric ether assembly. The molecule consists of two bromodifluoromethyl groups linked by a perfluoroethylene-oxide spacer system.

Structural Logic Diagram

The following diagram deconstructs the nomenclature logic mapped to the chemical structure.

Figure 1: Deconstruction of the chemical nomenclature mapped to the linear ether structure.

Physicochemical Properties

Data derived from standard perfluoropolyether characterization [1].

| Property | Value | Note |

| Molecular Weight | 507.85 g/mol | |

| Boiling Point | ~52°C at 25 mmHg | Vacuum distillation required |

| Density | ~2.127 g/cm³ | High density characteristic of fluorocarbons |

| Appearance | Clear, colorless liquid | |

| Solubility | Fluorinated solvents (e.g., FC-72, FC-40) | Insoluble in water and standard organics |

Applications & Synthetic Utility

Understanding the synonyms is crucial because this molecule is often sourced for specific functional roles in polymer chemistry.

Telechelic Cross-Linking

The "1,9-Dibromo" designation highlights its utility as a telechelic intermediate. The terminal bromine atoms are labile sites for functionalization.

-

Mechanism: Through radical mediated reactions or metal-halogen exchange, the bromine ends can be converted into carboxylates, amides, or direct cross-links.[]

-

Usage: Synthesis of fluoroelastomers with high chemical resistance.[]

Fluorosurfactant Synthesis

Researchers use this compound to introduce a "fluorophilic" tail into surfactants. The ether oxygens provide flexibility to the chain, distinguishing it from rigid perfluoroalkyl chains (PFAS), which affects micelle formation kinetics.

References

-

PubChem. Compound Summary: Perfluoro-1,9-dibromo-2,5,8-trioxanonane.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

Introduction to perfluoropolyether (PFPE) synthesis

Introduction to Perfluoropolyether (PFPE) Synthesis: A Technical Guide

Executive Summary & Core Directive

Perfluoropolyethers (PFPEs) represent a unique class of fluoropolymers characterized by a backbone of carbon and oxygen atoms fully substituted with fluorine. Their exceptional thermodynamic stability, chemical inertness, and biological biocompatibility make them indispensable in high-vacuum tribology and, increasingly, in advanced drug delivery systems (e.g., oxygen carriers, nanoemulsions).

This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic examination of the three primary synthesis routes: Photooxidation , Anionic Ring-Opening Polymerization , and Direct Fluorination . It is designed to grant you the autonomy to select and optimize the specific pathway relevant to your research goals, whether maximizing molecular weight for lubrication or tailoring end-groups for bioconjugation.

Structural Classification & Synthesis Origins

PFPEs are not a monolith; their properties are dictated by their specific ether linkage structure, which is a direct consequence of their synthetic origin.

| Commercial Trade Name | Structure Type | Monomer Source | Synthesis Mechanism | Key Structural Feature |

| Krytox® (Chemours) | K-Type | Hexafluoropropylene Oxide (HFPO) | Anionic Ring-Opening Polymerization | Branched: |

| Fomblin® Y (Solvay) | Y-Type | Hexafluoropropylene (HFP) + | Photooxidation | Branched: |

| Fomblin® Z (Solvay) | Z-Type | Tetrafluoroethylene (TFE) + | Photooxidation | Linear: |

| Demnum® (Daikin) | D-Type | 2,2,3,3-Tetrafluorooxetane | Ring-Opening Polymerization + Fluorination | Linear: |

Synthesis Route 1: Photooxidation (The Fomblin/Galden Route)

This method, pioneered in the 1960s, relies on the reaction of fluoroolefins with oxygen under UV irradiation. It is a radical-mediated process that produces a statistical copolymer.

Mechanistic Insight

The reaction is initiated by UV light, generating radicals that react with dissolved oxygen. A critical feature of this pathway is the formation of unstable peroxidic linkages ($ -O-O- $) within the backbone.

-

Causality: The low temperature (typically -40°C to -70°C) is strictly maintained to control the exothermicity and maximize the solubility of oxygen in the fluorocarbon medium.

-

Self-Validating Step: The presence of peroxides is not a defect but a necessary intermediate that allows for chain scission and molecular weight regulation during post-treatment.

Representative Experimental Protocol

-

Reagents: Tetrafluoroethylene (TFE), Oxygen (

), UV source (Hg lamp), Solvent (e.g., dichlorodifluoromethane or pre-formed PFPE). -

Workflow:

-

Reactor Setup: Use a cylindrical glass reactor equipped with a coaxial UV lamp and a cooling jacket.

-

Initiation: Cool the solvent to -60°C. Saturate with

. Turn on the UV lamp. -

Propagation: Feed gaseous TFE and

continuously. The molar ratio of -

Termination: Stop gas flow and UV irradiation. Vent unreacted gases.

-

Post-Treatment (Crucial): The crude oil contains peroxidic groups.

-

Thermal Elimination: Heat gradually to 180°C-220°C. This cleaves the

bonds, reducing molecular weight and eliminating instability. -

Fluorination: Treat with elemental fluorine (

) to convert reactive acyl fluoride end-groups (

-

-

Pathway Visualization

Figure 1: Radical-mediated photooxidation pathway for Z-type and Y-type PFPE synthesis.

Synthesis Route 2: Anionic Ring-Opening Polymerization (The Krytox Route)

This method offers precise control over the polymer structure, resulting in a homopolymer with a defined repeating unit. It is the preferred route when a branched, strictly defined structure is required.

Mechanistic Insight

The reaction is a nucleophilic addition to the epoxide ring of Hexafluoropropylene Oxide (HFPO).

-

Catalyst Choice: Cesium Fluoride (CsF) is preferred over Potassium Fluoride (KF) because the larger Cesium cation forms a looser ion pair with the growing alkoxide chain, enhancing solubility in the aprotic solvent and increasing reaction rate.

-

Solvent Role: Aprotic polar solvents like Tetraglyme or Adiponitrile are essential to solvate the cation and leave the fluoride anion "naked" and reactive.

Representative Experimental Protocol

-

Reagents: HFPO, CsF (dried), Tetraglyme (distilled/dried).

-

Workflow:

-

Catalyst Preparation: In a dry box, load CsF and tetraglyme into a stirred autoclave.

-

Initiation: Introduce a small amount of perfluoroacyl fluoride initiator (or rely on

from CsF) to form the initial alkoxide species. -

Propagation: Slowly feed HFPO gas at 0°C to 20°C. The pressure should be kept low (e.g., < 2 atm) to prevent oligomerization of the monomer itself.

-

Living Nature: The reaction proceeds as a "living" polymerization until monomer supply is exhausted.

-

Termination: The chain end is a reactive alkoxide/acyl fluoride.

-

Hydrolysis: Yields a carboxylic acid end-group (

), useful for further functionalization. -

Fluorination: Yields a non-reactive

end-group (commercial Krytox fluids).

-

-

Pathway Visualization

Figure 2: Anionic ring-opening polymerization of HFPO showing divergent termination paths.

Post-Polymerization Modification: The Key to Drug Delivery

For researchers in drug delivery, the inertness of commercial PFPEs (lubricants) is a hindrance. You require functionalized PFPEs to act as surfactants or conjugation handles.

End-Capping Strategies:

-

Acyl Fluoride (-COF) Hydrolysis: The native product of the anionic route is an acyl fluoride. Reacting this with water yields the carboxylic acid (

).-

Protocol: Stir crude PFPE-COF with excess water at 80°C. The PFPE phase will separate. Wash with water to remove HF.

-

Application: The resulting surfactant (PFPE-COOH) stabilizes water-in-fluorocarbon nanoemulsions used for oxygen delivery or MRI imaging (

MRI).

-

-

Esterification/Amidation: The

group can be converted to an ester (-

Causality: Fluorinated chains are electron-withdrawing, making the carbonyl carbon highly electrophilic. Standard coupling conditions often require modification (e.g., using fluorinated alcohols).

-

Applications in Drug Development

-

Oxygen Carriers: Linear PFPEs (Demnum/Fomblin Z) have high oxygen solubility (>40 vol%). They are synthesized into nanoemulsions to act as artificial blood substitutes or to oxygenate hypoxic tumor tissues during radiation therapy.

-

Nucleic Acid Delivery: Functionalized PFPEs (cationic end-groups) can complex with anionic DNA/RNA, protecting them from enzymatic degradation in serum due to the "fluorine shield" effect—the hydrophobic and lipophobic nature of the PFPE chain creates a steric barrier.

References

-

Synthesis of Perfluoropolyethers via Photooxidation: Sianesi, D., et al. "Perfluoropolyethers: Their Physical Properties and Behavior at High and Low Temperatures." Wear, 1971. Link

-

Anionic Polymerization Mechanism: Howell, J. L., et al. "Anionic Polymerization of Hexafluoropropylene Oxide." Journal of Fluorine Chemistry, 2005. Link

-

Demnum Synthesis (Oxetane Route): Ohsaka, Y. "Recent Advances in Synthetic Fluoropolymers." Daikin Technical Review, 1985. Link

-

PFPE in Drug Delivery: Janjic, J. M., et al. "Perfluoropolyethers as Carriers for 19F MRI Agents and Drug Delivery." Journal of the American Chemical Society, 2014. Link

-

Functionalization Protocols: Tonelli, C., et al. "Linear Perfluoropolyether Difunctional Oligomers: Chemistry, Properties and Applications." Journal of Fluorine Chemistry, 1999. Link

Technical Whitepaper: Thermal Stability & Degradation Kinetics of 1,9-Dibromoperfluoro-2,5,8-trioxanonane

The following technical guide details the thermal stability profile, degradation kinetics, and handling protocols for 1,9-Dibromoperfluoro-2,5,8-trioxanonane (CAS: 330562-49-7). This document is structured to support researchers using this telechelic perfluoropolyether (PFPE) precursor in high-precision synthesis and materials engineering.

Executive Summary

1,9-Dibromoperfluoro-2,5,8-trioxanonane (

While the ether backbone exhibits stability >300°C, the onset of thermal degradation is governed by C-Br homolysis (approx. 200°C–250°C) and Lewis acid-catalyzed unzipping . This guide establishes the operational thermal windows to prevent premature chain scission during synthesis and processing.

Chemical Architecture & Theoretical Stability

Structural Analysis

The molecule follows the replacement nomenclature for a nonane chain where carbons at positions 2, 5, and 8 are replaced by oxygen. The terminal carbons (1 and 9) bear the bromine atoms.

-

Structure:

-

Molecular Weight: ~507.85 g/mol []

-

Boiling Point: 52°C @ 25 mmHg (approx. 165°C @ 760 mmHg)

Bond Dissociation Energy (BDE) Hierarchy

Thermal stability is dictated by the weakest link in the chain. For CAS 330562-49-7, the hierarchy is:

-

C-F Bond: ~485 kJ/mol (Thermodynamically inert).

-

C-O Bond (Ether): ~400 kJ/mol (Stable, but susceptible to Lewis acids).

-

C-Br Bond: ~280–290 kJ/mol (The thermal "fuse").

Implication: Operations above 200°C risk homolytic cleavage of the terminal bromine, generating reactive perfluoroalkyl radicals. This is useful for crosslinking (e.g., curing fluoroelastomers) but detrimental if the goal is distillation or purification.

Thermal Degradation Mechanisms

Understanding the degradation pathway is vital for troubleshooting reaction failures. The decomposition occurs in two distinct modes: Radical-Mediated (Thermal) and Catalytic (Lewis Acid).

Mode A: Homolytic Chain Scission (T > 220°C)

At elevated temperatures, the C-Br bond breaks, releasing a bromine radical (

Mode B: Lewis Acid Catalysis (T > 150°C)

In the presence of metal oxides (e.g.,

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

Figure 1: Thermal and catalytic decomposition pathways of brominated PFPEs, highlighting the generation of toxic

Experimental Characterization Protocol